N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship (SAR)

N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide (CAS 1172296-50-2) is a synthetic small molecule belonging to the substituted furan-2-carboxamide class. Its structure incorporates a morpholinosulfonyl group at the 5-position of the furan ring and a 2-(methylthio)phenyl substituent on the carboxamide nitrogen.

Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
CAS No. 1172296-50-2
Cat. No. B2425945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
CAS1172296-50-2
Molecular FormulaC16H18N2O5S2
Molecular Weight382.45
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H18N2O5S2/c1-24-14-5-3-2-4-12(14)17-16(19)13-6-7-15(23-13)25(20,21)18-8-10-22-11-9-18/h2-7H,8-11H2,1H3,(H,17,19)
InChIKeyWIRQJVHHKRHAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide (CAS 1172296-50-2): Procurement-Relevant Chemical Identity and Structural Class


N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide (CAS 1172296-50-2) is a synthetic small molecule belonging to the substituted furan-2-carboxamide class. Its structure incorporates a morpholinosulfonyl group at the 5-position of the furan ring and a 2-(methylthio)phenyl substituent on the carboxamide nitrogen [1]. The compound has a molecular formula of C16H18N2O5S2 and a molecular weight of 382.45 g/mol [2]. This chemotype has been explored in patent literature for the treatment and/or prevention of retroviral diseases, highlighting its potential as a bioactive scaffold [1].

Procurement Risk for N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide: Why In-Class Analogs Are Not Interchangeable


Substituted furan-2-carboxamides with a morpholinosulfonyl group constitute a class where subtle variations in the N-aryl substituent can drastically alter target binding profiles. For instance, closely related analogs such as N-(4-isopropylphenyl)- or N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide share the core scaffold but lack the critical 2-(methylthio)phenyl moiety . In sigma receptor pharmacology, even minor modifications to the aryl group are known to cause significant shifts in subtype selectivity and binding affinity [1]. Therefore, generic substitution within this class without direct comparative binding data risks selecting a compound with an entirely different selectivity window, jeopardizing experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide: A Comparator-Based Analysis


Structural Differentiation: N-(2-(Methylthio)phenyl) vs. Closest In-Class Analogs

The target compound is distinguished from the closest commercially available analogs by the presence of a 2-(methylthio) substituent on the N-phenyl ring. The immediate comparators, N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide and N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide, feature alkyl or fluorobenzyl groups that alter steric and electronic properties . This specific substitution pattern has been associated with a documented sigma-2 receptor binding affinity of Ki = 23 nM in human receptor assays, establishing a quantitative baseline for this scaffold [1][2].

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship (SAR)

Sigma-1 vs. Sigma-2 Selectivity Profile: Initial Evidence for Subtype Preference

While direct, paired sigma-1 and sigma-2 data for the target compound from a single study is not publicly available, cross-study comparison suggests a potential selectivity preference. The target compound's sigma-2 affinity (Ki = 23 nM) [1] can be compared to a structurally related compound from the same patent family (BindingDB BDBM50604967), which showed a sigma-2 Ki of 90 nM [2]. This suggests that the 2-(methylthio) substitution may confer improved sigma-2 affinity relative to certain other analogs within the class, though head-to-head data is lacking.

Neuroscience Sigma Receptor Subtype Selectivity

Physicochemical Differentiation: Calculated Properties Impacting Assay Performance

The target compound possesses a calculated logP of approximately 3.9 and 5 rotatable bonds, placing it in a favorable property space for cell permeability and CNS drug-likeness [1]. In comparison, unsubstituted furan-2-carboxamide analogs or those with polar substituents often exhibit lower logP and potentially limited membrane penetration. While direct experimental logP comparisons are unavailable, these calculated properties suggest the compound is more lipophilic than the non-methylthio parent scaffold .

Drug Discovery ADME Physicochemical Properties

Optimal Scientific Applications for N-(2-(Methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide Based on Differentiation Evidence


Sigma-2 Receptor Pharmacological Tool for Subtype Selectivity Studies

The compound's Ki of 23 nM for the sigma-2 receptor makes it a viable tool for studying sigma-2 mediated functions, particularly in cancer and neuroscience research, where sigma-2 is implicated in cell proliferation and neuroprotection [1]. Its distinct structure avoids the limitations of established sigma-2 ligands like siramesine or PB28, offering a new chemotype for target validation.

Starting Point for Structure-Activity Relationship (SAR) Campaigns Targeting Sigma Receptors

With a defined sigma-2 binding affinity, this compound serves as a tractable hit for medicinal chemistry optimization. The identification of a ~4-fold potency difference over a close analog [2] highlights the impact of the 2-(methylthio) substituent, directing synthetic efforts toward optimizing this vector for enhanced potency and selectivity.

Biochemical Assay Development for Sigma-2/TMEM97 Ligand Screening

The compound can be used as a reference ligand in competitive binding assays to screen novel sigma-2 ligands. Its moderate affinity (23 nM) is suitable for setting up displacement assays with radiolabeled probes like [(3)H]DTG or [(125)I]IAF, providing a benchmark for new chemical entities.

Physicochemical Property Studies in CNS Drug Discovery

Given its calculated logP of ~3.9 [3], this compound can be employed as a model compound in studies assessing the impact of lipophilicity on blood-brain barrier penetration, non-specific tissue binding, and in vitro-in vivo correlation for CNS-targeted furan-2-carboxamide analogs.

Quote Request

Request a Quote for N-(2-(methylthio)phenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.